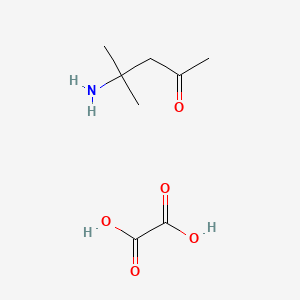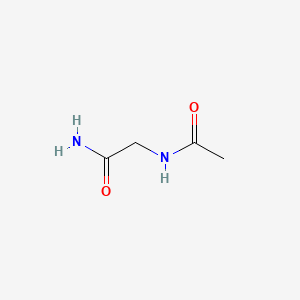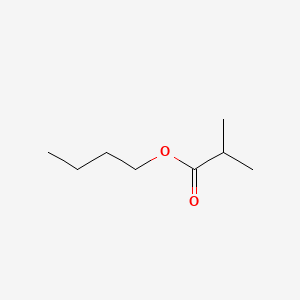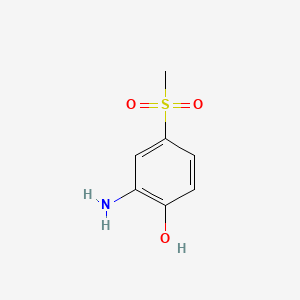
4-氨基-4-甲基-2-戊酮草酸盐
描述
4-Amino-4-methyl-2-pentanone Oxalate is a useful research compound. Its molecular formula is C8H15NO5 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-4-methyl-2-pentanone Oxalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-4-methyl-2-pentanone Oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4-methyl-2-pentanone Oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
PET成像中的放射性配体合成
4-氨基-4-甲基-2-戊酮草酸盐已被用于合成用于正电子发射断层扫描 (PET) 成像的潜在放射性配体。例如,氟伏沙明是一种强效抗抑郁药,使用该化合物的衍生物标记碳-11,用于通过 PET 成像评估人脑中的血清素摄取位点 (Matarrese 等人,1997).
噻吩的合成
在化学合成中,4-氨基-4-甲基-2-戊酮草酸盐参与 Gewald 反应,从而形成各种噻吩衍生物。该反应突出了该化合物在合成噻吩基结构中的作用,这在药物和材料科学研究中具有重要意义 (Gütschow 等人,1996).
多核配合物的合成
该化学品用于合成新型多核配合物,如 Ni(II) 和 Cu(II)配合物。这些配合物的独特结构,如中国灯笼状的 Ni6 笼,因其磁性和在材料科学中的潜在应用而受到关注 (Jiang 等人,2005).
葡萄酒工业中的芳香谱
在食品工业,特别是在葡萄酒生产中,4-氨基-4-甲基-2-戊酮草酸盐的衍生物,如 4-巯基-4-甲基-2-戊酮,因其对葡萄酒的品种香气的贡献而受到研究。该研究强调了该化合物在影响葡萄酒风味特征中的作用 (Alegre 等人,2017).
安全和危害
4-Amino-4-methyl-2-pentanone Oxalate is a crystalline substance with various applications in scientific experiments. It is highly flammable and causes serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. Repeated exposure may cause skin dryness or cracking . It should be stored in a dry, well-ventilated place, away from heat, sparks, open flames, and other ignition sources .
作用机制
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones suggests that it may influence pathways involving aldehydes and ketones .
Pharmacokinetics
It’s known that the compound has a molecular weight of 20521 , which may influence its bioavailability.
Result of Action
It’s known that similar compounds can have various effects depending on their targets and the biochemical pathways they influence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-4-methyl-2-pentanone Oxalate. It’s also soluble in water and organic solvents like alcohol and ether , which can affect its distribution and action in the body.
生化分析
Biochemical Properties
4-Amino-4-methyl-2-pentanone Oxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These interactions are crucial in the formation of stable compounds that can be further utilized in biochemical pathways.
Cellular Effects
The effects of 4-Amino-4-methyl-2-pentanone Oxalate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Amino-4-methyl-2-pentanone Oxalate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable oximes and hydrazones is a key aspect of its molecular mechanism . These reactions are often irreversible, leading to significant changes in the biochemical pathways involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-4-methyl-2-pentanone Oxalate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its effectiveness may decrease due to degradation .
Dosage Effects in Animal Models
The effects of 4-Amino-4-methyl-2-pentanone Oxalate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
4-Amino-4-methyl-2-pentanone Oxalate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in forming stable oximes and hydrazones is particularly important in these pathways .
Transport and Distribution
Within cells and tissues, 4-Amino-4-methyl-2-pentanone Oxalate is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Amino-4-methyl-2-pentanone Oxalate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
属性
IUPAC Name |
4-amino-4-methylpentan-2-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.C2H2O4/c1-5(8)4-6(2,3)7;3-1(4)2(5)6/h4,7H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABISXFQAHDPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
625-03-6, 53608-87-0 | |
| Record name | 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 4-amino-4-methyl-, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53608-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00211533 | |
| Record name | 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51283-38-6, 625-03-6, 53608-87-0 | |
| Record name | 2-Pentanone, 4-amino-4-methyl-, ethanedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51283-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC148350 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 625-03-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethyl-3-oxobutylammonium hydrogen oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-3-oxobutylammonium hydrogen oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)









